

Unveiling the Properties of Thiocarbonyl Selenide: A Technical Guide

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Compound of Interest

Compound Name: Thiocarbonyl selenide

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This technical guide provides a comprehensive overview of the physical and chemical properties of **thiocarbonyl selenide** (SCSe), a linear triatomic molecule of interest to researchers in various fields, including spectroscopy and materials science. This document collates and presents key experimental and computational data, offering a centralized resource for scientists and drug development professionals.

Molecular Structure and Properties

Thiocarbonyl selenide possesses a linear geometry, as confirmed by microwave spectroscopy. The molecule consists of a central carbon atom double-bonded to a sulfur and a selenium atom.

Table 1: General Properties of **Thiocarbonyl Selenide**

Property	Value	Source
Molecular Formula	CSSe	[1][2]
IUPAC Name	selanylidenemethanethione	[1]
CAS Number	5951-19-9	[1][2]
Molecular Weight	123.04 g/mol	[2]
Appearance	Light-yellow liquid	[3]

Spectroscopic Data

Microwave spectroscopy has been instrumental in determining the precise structural and electronic properties of various isotopic species of **thiocarbonyl selenide**.

Table 2: Rotational and Spectroscopic Constants of **Thiocarbonyl Selenide** Isotopologues

Isotope	Rotational Constant, B_0 (MHz)	I-type Doubling Constant, q_2 (MHz)	Vibration-Rotation Constant, α_2 (MHz)	Centrifugal Distortion Constant, D_J (kHz)
$^{32}\text{S}^{12}\text{C}^{80}\text{Se}$	2043.310	1.005	-4.133	0.163
$^{32}\text{S}^{12}\text{C}^{78}\text{Se}$	2060.321	1.021	-4.169	0.22
$^{32}\text{S}^{12}\text{C}^{76}\text{Se}$	2078.190	1.041	-4.215	-
$^{32}\text{S}^{12}\text{C}^{82}\text{Se}$	2027.113	0.996	-4.116	-
Data sourced from Hirose and Curl (1971).[3]				

Molecular Geometry and Force Field

The force constants for the C-Se and C-S bonds, derived from spectroscopic data, provide insight into the bond strengths within the molecule.

Table 3: Molecular Force Field Constants of **Thiocarbonyl Selenide**

Force Constant	Value (mdyn/Å)
f(C-Se)	5.72
f(C-S)	7.97
f(α)/r ₁ r ₂	0.20
f(r α)	0.59
Data sourced from Hirose and Curl (1971). [3]	

Dipole Moment

The electric dipole moment of **thiocarbonyl selenide** in the (0, 2 \pm^2 , 0) vibrational state has been experimentally determined.

Table 4: Electric Dipole Moment of **Thiocarbonyl Selenide**

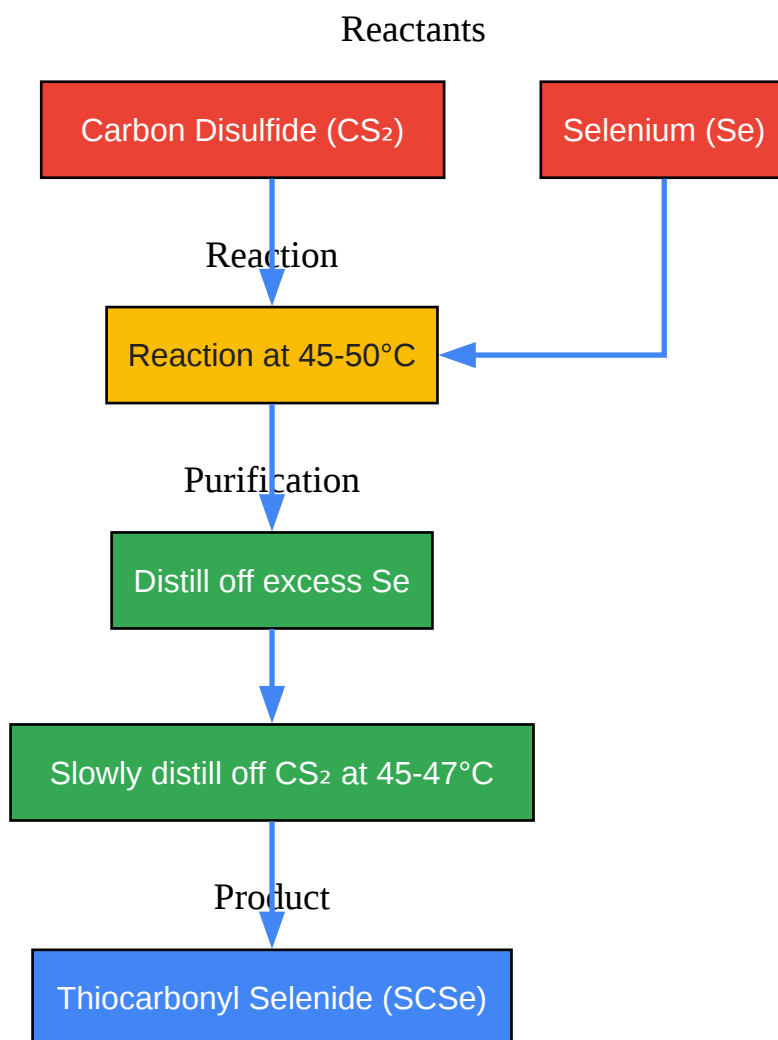
Vibrational State	Dipole Moment (D)
(0, 2 \pm^2 , 0)	0.031
Data sourced from Hirose and Curl (1971). [3]	

Experimental Protocols

Synthesis of Thiocarbonyl Selenide

A detailed experimental protocol for the synthesis of **thiocarbonyl selenide** is provided below, based on the method described by Hirose and Curl (1971).[\[3\]](#)

Workflow for the Synthesis of **Thiocarbonyl Selenide**



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Caption: Synthesis workflow for **thiocarbonyl selenide**.

Methodology:

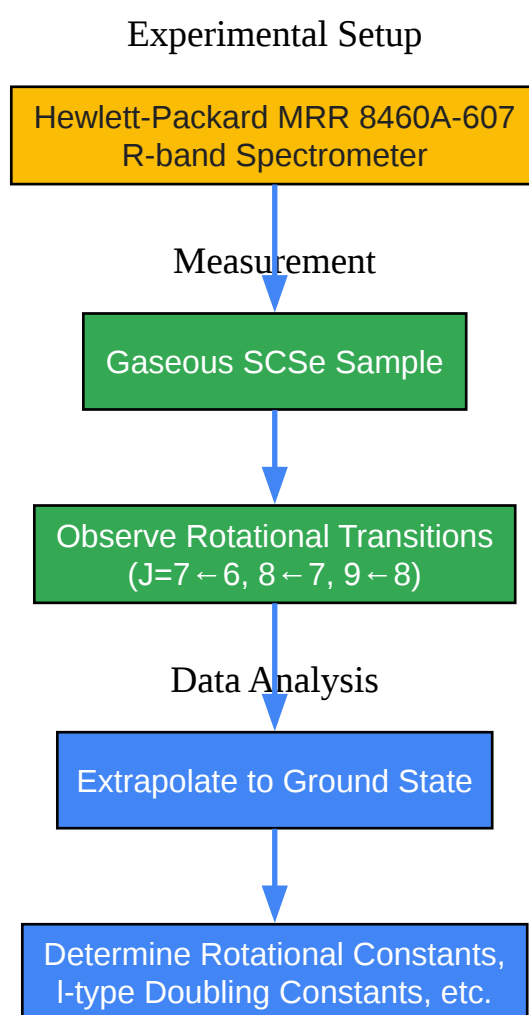
- Carbon disulfide (CS₂) is reacted with selenium (Se).
- The resulting liquid is first distilled at 45-50°C to remove unreacted selenium.
- The major component, carbon disulfide, is then removed by slow distillation at 45-47°C.

- The remaining residue is **thiocarbonyl selenide**, a light-yellow liquid. The yield based on the initial amount of CS₂ is approximately 0.5%.

Microwave Spectroscopy

The microwave spectrum of **thiocarbonyl selenide** was analyzed to determine its rotational constants and other molecular parameters.

Experimental Workflow for Microwave Spectroscopy of **Thiocarbonyl Selenide**



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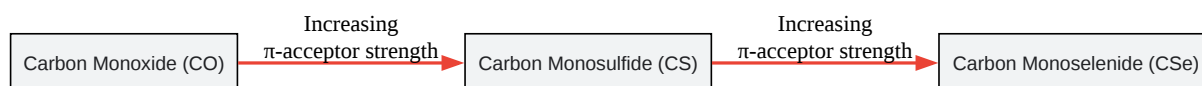
Caption: Workflow for microwave spectroscopy of SCS_e.

Methodology: The microwave spectrum of **thiocarbonyl selenide** was observed using a Hewlett-Packard MRR 8460A-607 R-band spectrometer. Observations were made for the $J = 7 \leftarrow 6$, $8 \leftarrow 7$, and $9 \leftarrow 8$ transitions for various selenium isotopes in the $(0, 1\pm^1, 0)$ and $(0, 2\pm^2, 0)$ vibrational states. The ground state rotational constants were then extrapolated from the data obtained for the two vibrationally excited states.[3]

Chemical Reactivity and Bonding

The net electron-withdrawing capacities of chalcocarbonyl ligands increase in the order $\text{CO} < \text{CS} < \text{CSe}$. This trend suggests that **thiocarbonyl selenide** would be a stronger π -acceptor ligand in coordination chemistry compared to carbon monoxide and carbon monosulfide.

Logical Relationship of Electron-Withdrawing Capacities



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